molecular formula C8H7NOS B8450764 2-methylthieno[2,3-b]pyridin-4(7H)-one

2-methylthieno[2,3-b]pyridin-4(7H)-one

Cat. No.: B8450764
M. Wt: 165.21 g/mol
InChI Key: HWNSVPBKYMYZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylthieno[2,3-b]pyridin-4(7H)-one (CAS 21582-51-4) is a chemical compound belonging to the thienopyridine family, a scaffold of significant interest in medicinal and agrochemical research . This high-purity material serves as a key synthetic intermediate or building block for the development of novel bioactive molecules. The thieno[2,3-b]pyridine core is recognized for its broad spectrum of pharmacological activities. While research on this specific 2-methyl derivative is limited, studies on analogous structures have demonstrated considerable potential in various research areas. Related compounds have been investigated as potential antimicrobial agents against Gram-positive and Gram-negative bacteria . Furthermore, the thienopyridine scaffold is a prominent feature in compounds evaluated for anticancer activity, with some derivatives showing potency against diverse human cell lines, including breast cancer models . Other explored research avenues for this compound class include anti-inflammatory and antidiabetic applications . Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-methyl-7H-thieno[2,3-b]pyridin-4-one

InChI

InChI=1S/C8H7NOS/c1-5-4-6-7(10)2-3-9-8(6)11-5/h2-4H,1H3,(H,9,10)

InChI Key

HWNSVPBKYMYZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)NC=CC2=O

Origin of Product

United States

Synthetic Methodologies for 2 Methylthieno 2,3 B Pyridin 4 7h One and Its Derivatives

Classical Annulation Strategies

Annulation, or ring-forming, reactions represent the foundational approaches to synthesizing the thieno[2,3-b]pyridine (B153569) system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

This strategy involves the construction of the pyridine (B92270) portion of the molecule from a suitably functionalized thiophene (B33073) derivative. A prominent method in this category is the cyclization of aminothiophene precursors. For instance, the synthesis of various thieno[2,3-b]pyridinone derivatives has been achieved through the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by a base-mediated intramolecular cyclization to form the pyridinone ring. researchgate.net This approach is particularly effective for creating diversity in the substituents on the pyridine ring. The general pathway involves acylation of the amino group of a 2-aminothiophene-3-carboxylate, which then undergoes cyclization under basic conditions to yield the target thienopyridinone. researchgate.net

Table 1: Pyridine Ring Closure via Aminothiophene Cyclization

Starting Material Reagents Product Yield
Methyl 2-amino-5-methylthiophene-3-carboxylate Phenylacetyl chloride, then KN(Si(CH₃)₂)₃ 2-Methyl-5-phenylthieno[2,3-b]pyridin-4(7H)-one Not specified

Data sourced from studies on analogous compounds. researchgate.net

Conversely, the thiophene ring can be constructed onto a pre-existing pyridine scaffold. Among the most valuable methods for this transformation is the Thorpe-Ziegler cyclization of 2-alkylthio-3-cyanopyridine derivatives. researchgate.net This process typically begins with a 3-cyanopyridine-2(1H)-thione, which is S-alkylated with an α-halo compound containing an electron-withdrawing group (e.g., α-halo ketone, α-halo ester). The resulting intermediate then undergoes an intramolecular Thorpe-Ziegler reaction, where a base promotes the cyclization between the methylene (B1212753) group adjacent to the sulfur and the cyano group, leading to the formation of a 3-aminothieno[2,3-b]pyridine derivative. researchgate.netmdpi.com Subsequent hydrolysis and tautomerization can yield the desired pyridinone. The reaction conditions can be varied widely, with common bases including potassium carbonate, sodium ethoxide, and piperidine (B6355638). researchgate.netresearchgate.net

Table 2: Thiophene Ring Closure via Thorpe-Ziegler Cyclization

Pyridine Precursor Alkylating Agent Base/Solvent Product Type
3-Cyanopyridine-2(1H)-thione Chloroacetone Piperidine/Ethanol (B145695) 1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone
3-Cyanopyridine-2(1H)-thione Ethyl bromoacetate K₂CO₃/DMF Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Data represents typical transformations for this reaction class. researchgate.netmdpi.com

Multicomponent Reaction (MCR) Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy.

The Gewald reaction is a cornerstone MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In its classic form, it involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine. wikipedia.orgarkat-usa.org The resulting 2-aminothiophene is a versatile intermediate that can be used in a subsequent pyridine ring closure step, as described in section 2.1.1, to access the thieno[2,3-b]pyridinone core. researchgate.net

The first step of the Gewald mechanism is a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. wikipedia.org Modifications to the classic procedure, such as using microwave irradiation, have been shown to improve reaction times and yields. wikipedia.org Novel conditions have also been developed, for example, using an inorganic base in a THF/water system to suppress byproduct formation. researchgate.net

Table 3: Examples of Gewald Reaction Conditions

Carbonyl Compound Activated Nitrile Base Conditions Product Type
Cyclohexanone Malononitrile Morpholine Ethanol, Reflux 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Acetone Ethyl cyanoacetate Diethylamine Methanol, 50°C Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Data sourced from general reviews and specific studies on the Gewald reaction. arkat-usa.orgresearchgate.net

The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, involves the base-catalyzed condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgchem-station.comlscollege.ac.in This strategy is conceptually related to the Dieckmann condensation. wikipedia.org In the context of thienopyridinone synthesis, this reaction can be adapted to construct the pyridine ring. A suitable thiophene precursor bearing two nitrile groups, or a nitrile and another reactive group, can be cyclized intramolecularly. This approach is particularly useful for forming five- to eight-membered rings. chem-station.com The synthesis would involve preparing a thiophene with side chains at the 2- and 3-positions that terminate in nitrile groups. Treatment with a strong base, such as an alkoxide, would initiate the intramolecular cyclization to form the fused pyridine ring. synarchive.com

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. For the synthesis of thienopyridines, these include microwave-assisted synthesis and metal-free reaction pathways. Microwave irradiation has been successfully applied to Gewald reactions, often leading to significantly reduced reaction times and improved product yields. wikipedia.org

Metal-free approaches are also gaining prominence. One such strategy involves a denitrogenative transformation of a fused 1,2,3-triazole intermediate. nih.govkuleuven.be In this multi-step sequence, a thieno[2,3-c] wikipedia.orgwikipedia.orgresearchgate.nettriazolo[1,5-a]pyridine compound is synthesized and then subjected to an acid-mediated reaction. This final step proceeds with the loss of nitrogen gas (denitrogenation) to generate the thienopyridine scaffold, allowing for the introduction of various substituents via nucleophilic insertion. nih.govkuleuven.be These modern methods provide powerful alternatives to classical syntheses, often with improved efficiency and a reduced environmental footprint.

Aqueous Medium Reactions

While many organic syntheses rely on anhydrous conditions, the use of water as a solvent is gaining interest due to its environmental benefits and unique reactivity effects. In the context of thieno[2,3-b]pyridine synthesis, purely aqueous reaction media are not commonly reported; however, water is utilized in certain steps. For instance, the synthesis of a related pyridinone, a precursor to the fused thieno[2,3-b]pyridine system, has been achieved by reacting an enolate with cyanoacetamide in refluxing water with piperidinium (B107235) acetate (B1210297) as the catalyst. nih.gov Additionally, base-catalyzed reactions in the synthetic pathway, such as those employing potassium hydroxide (B78521), are often carried out in co-solvents like dimethylformamide (DMF) with water. researchgate.net These examples indicate that while a fully aqueous synthesis for 2-methylthieno[2,3-b]pyridin-4(7H)-one is not established, water can be a viable component in specific transformations leading to the core scaffold.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. This technology has been effectively applied to the synthesis of thieno[2,3-b]pyridine derivatives and related fused heterocyclic systems. The primary advantage is a significant reduction in reaction time compared to conventional heating methods, often decreasing from several hours to just minutes. asianpubs.org

For example, the one-pot, three-component synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids, which share a common thienopyridine core, found optimal conditions under microwave irradiation in dioxane at 110 °C for 40-60 minutes. cu.edu.egresearchgate.net Another study on the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs utilized microwave heating at temperatures between 140-160 °C to achieve cyclization, a crucial step in forming the fused ring system. nih.gov Solvent-free microwave irradiation has also been successfully employed, further enhancing the green chemistry profile of these syntheses. asianpubs.org

Comparative Data on Microwave-Assisted Synthesis
Product TypeHeating MethodSolventTemperature (°C)TimeYield (%)Reference
Thieno[2,3-d]pyrimidin-4(3H)-onesMicrowaveSolvent-FreeN/A (900 W)3-5 min88-96 asianpubs.org
Thieno[2,3-d]pyrimidin-4(3H)-onesConventionalEthanolReflux1-5 h72-83 asianpubs.org
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybridsMicrowaveDioxane11040-60 minGood to Excellent cu.edu.egresearchgate.net
Thieno[3,2-d]pyrimidin-4-aminesMicrowaveMeCN/AcOH16060 min27-78 nih.gov
Thieno[2,3-c]pyran-based intermediateMicrowaveNone (neat)7020 min95 scielo.br

Metal-Free Cyclization Methodologies

Developing synthetic routes that avoid the use of metal catalysts is a key objective in modern organic chemistry to reduce cost, toxicity, and purification challenges. Several metal-free strategies are effective for the construction of the thieno[2,3-b]pyridine scaffold.

A common and long-standing metal-free approach is the base-catalyzed intramolecular Thorpe-Ziegler cyclization of a dinitrile precursor. researchgate.net This reaction is typically promoted by bases such as sodium ethoxide or piperidine. researchgate.netmdpi.com For instance, the cyclization of 2-(cyanomethylthio)pyridine-3-carbonitrile derivatives can be achieved by heating in ethanol with a catalytic amount of piperidine to furnish the 3-aminothieno[2,3-b]pyridine ring system. mdpi.com

More recent innovations include acid-mediated denitrogenative transformation reactions. nih.govkuleuven.be Although demonstrated for the thieno[2,3-c]pyridine (B153571) isomer, this strategy involves the synthesis of a fused 1,2,3-triazole intermediate which, upon treatment with an acid like TfOH or H2SO4, undergoes nitrogen extrusion and rearrangement to form the thienopyridine skeleton under mild, metal-free conditions. nih.govkuleuven.be Furthermore, metal- and oxidant-free electrochemical approaches for cyclization represent an emerging, environmentally friendly strategy. researchgate.net

Catalytic Strategies in the Formation of the this compound Scaffold

Catalysis is fundamental to the efficient synthesis of the thieno[2,3-b]pyridine core, with both acid and base catalysts playing crucial roles in key bond-forming and cyclization steps.

Base Catalysis: A wide array of bases are employed to facilitate the formation of the thiophene ring. Common strategies, such as the Gewald reaction, often use bases like piperidine or triethylamine. scielo.br The intramolecular cyclization to form the fused thiophene ring is frequently catalyzed by bases such as sodium alkoxides, potassium hydroxide, or piperidine. mdpi.comscielo.br These catalysts function by deprotonating an active methylene group, initiating a nucleophilic attack on a nitrile group to close the ring. mdpi.com Inorganic bases, including high-surface-area magnesium oxide (HSA-MgO), have also been utilized as efficient and reusable catalysts for the initial steps leading to thienopyridine precursors. scielo.br

Acid Catalysis: Acid catalysts are primarily used to promote condensation and cyclization reactions. For example, the cyclization of aminothiophene precursors with reagents like formic acid can yield the fused pyridinone ring. mdpi.com Lewis acids, such as aluminum chloride (AlCl₃), have been shown to be effective in microwave-assisted cyclizations to form related fused pyrimidine (B1678525) systems. nih.gov In other methodologies, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or sulfuric acid are used to mediate denitrogenative transformations that yield the thienopyridine skeleton. kuleuven.be A catalytic amount of concentrated hydrochloric acid has also been used to promote the reaction between thienopyrimidine precursors and various aldehydes. nih.gov

Process Optimization and Scalability Research

While dedicated studies on the industrial scale-up of this compound synthesis are not widely published, the principles of process optimization are evident in the research literature. Optimization is typically achieved by systematically varying reaction parameters to maximize yield and minimize reaction time and byproducts.

Key parameters that are frequently optimized include:

Heating Method: The shift from conventional reflux to microwave irradiation is a significant process optimization, dramatically reducing reaction times from hours to minutes and often improving yields. asianpubs.orgcu.edu.egresearchgate.net

Catalyst and Solvent Selection: Studies have compared different catalysts and solvents to identify the most effective combination. For instance, the optimization of a metal-free denitrogenative cyclization involved screening both acid catalysts (PTSA vs. TfOH) and solvents (Toluene, Dioxane, 1,2-DCE) to achieve a yield of 72%. nih.gov

Reaction Temperature and Time: The influence of temperature is critical, and studies often report the evaluation of different temperatures to find the optimal balance between reaction rate and selectivity. cu.edu.egnih.gov

For scalability, synthetic routes that are convergent, involve fewer steps, and utilize stable, inexpensive reagents are preferred. The development of one-pot, multi-component reactions under microwave irradiation represents a significant step towards a more scalable and efficient process. cu.edu.egresearchgate.net The use of solvent-free conditions also enhances scalability by reducing solvent cost, waste, and the energy required for removal. asianpubs.org These optimized, high-yield, and rapid procedures are inherently more amenable to larger-scale production than traditional multi-step, low-yielding methods.

Chemical Reactivity and Functional Group Transformations of 2 Methylthieno 2,3 B Pyridin 4 7h One

Electrophilic and Nucleophilic Substitution Studies

The thieno[2,3-b]pyridinone system is amenable to both electrophilic and nucleophilic substitution reactions, typically occurring at different positions depending on the electronic nature of the rings.

Electrophilic Substitution: The thiophene (B33073) ring is generally more susceptible to electrophilic attack than the pyridinone ring. Research on related thienopyridinone cores has shown that electrophilic substitution is a viable method for introducing substituents onto the thiophene moiety. For instance, halogens such as chlorine or bromine can be successfully introduced onto the thiophene portion of the nucleus. nih.govresearchgate.net These reactions typically proceed at the position adjacent to the sulfur atom, which is activated towards electrophiles. nih.govresearchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions are more characteristic of the pyridine (B92270)/pyridinone ring, particularly when a suitable leaving group is present. In related heterocyclic systems like thieno[2,3-d]pyrimidine-4(3H)-ones, nucleophilic displacement is a key strategy for derivatization. For example, a 2-mercapto or 2-methylthio group can be displaced by nucleophiles such as N-methylpiperazine to afford the corresponding 2-(4-methylpiperazinyl) derivatives. asianpubs.org This type of reactivity highlights the potential for similar transformations on the 2-methylthieno[2,3-b]pyridin-4(7H)-one scaffold, likely at positions on the pyridinone ring if activated.

Table 1: Examples of Substitution Reactions on Thienopyridine Systems
Reaction TypeRing SystemReagent/ConditionsOutcomeReference
Electrophilic HalogenationThieno[2,3-b]pyridinoneCl₂ or Br₂Halogen introduced on the thiophene ring nih.govresearchgate.net
Nucleophilic DisplacementThieno[2,3-d]pyrimidine-4(3H)-oneN-methylpiperazine, reflux in DMFDisplacement of 2-methylthio group asianpubs.org

Oxidation and Reduction Chemistry of the Thienopyridinone System

The sulfur and nitrogen heteroatoms in the thieno[2,3-b]pyridinone skeleton are susceptible to oxidation. Selective oxidation of the thiophene sulfur atom can lead to the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These transformations can significantly alter the electronic properties and biological activity of the molecule. Studies on the broader class of thienopyridines have demonstrated that a variety of reagents can be employed for such selective oxidations.

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide. The oxidation of 3-aminothieno[2,3-b]pyridines has been studied, showing that the bicyclic core can be functionalized through these oxidative pathways. In some cases, unexpected oxidative dimerization can occur, leading to complex polyheterocyclic structures depending on the reaction conditions and solvents used.

Information regarding the specific reduction of the this compound system is less detailed in the available literature. However, standard reducing agents could potentially target the carbonyl group or the pyridinone ring, depending on the reaction conditions.

Cyclization and Rearrangement Reactions

The thieno[2,3-b]pyridine (B153569) scaffold serves as a valuable building block for the synthesis of more complex, condensed heterocyclic systems. Cyclization reactions often involve functional groups, such as an amino group, positioned on the core structure.

For example, 3-amino-thieno[2,3-b]pyridine derivatives can undergo cyclization to form a third fused ring. The reaction of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formic acid in refluxing N,N-dimethylformamide (DMF) results in the formation of a pyrimidine (B1678525) ring, yielding a tricyclic pyrimido[4',5':4,5]thieno[2,3-b]pyridine-4-one derivative. nih.govmdpi.com Similarly, reacting the same precursor with formamide (B127407) leads to the corresponding pyrimidin-4-amine analogue. nih.govmdpi.com These reactions demonstrate the utility of the thieno[2,3-b]pyridine core in constructing elaborate molecular architectures.

Table 2: Cyclization Reactions of Thieno[2,3-b]pyridine Derivatives
Starting MaterialReagentProductReference
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormic Acid7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one nih.govmdpi.com
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrileFormamide7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine nih.govmdpi.com

Derivatization Strategies for Structural Diversification

The electron-rich nature of the thiophene ring makes it a prime target for derivatization, primarily through electrophilic substitution. Structure-activity relationship studies on related thienopyridinones have identified that introducing small, specific substituents on this ring can have a significant impact on biological activity. The most successful modifications include the incorporation of halogens like chlorine or bromine, as well as short alkyl chains. nih.govresearchgate.net These modifications allow for fine-tuning of the molecule's steric and electronic properties.

Substitutions on the pyridinone ring provide another avenue for structural diversification. This can involve alkylation or arylation at the nitrogen atom (position 7), which can alter the compound's solubility and hydrogen-bonding capabilities. Additionally, various substituents can be introduced at other positions on the pyridinone ring, often incorporated during the synthesis of the bicyclic core rather than by direct substitution on the pre-formed thienopyridinone. nih.govresearchgate.net

The carbonyl group at position 4 is a key functional handle for transformations. A common and synthetically important reaction for pyridinones is the conversion of the C4-carbonyl group into a chloro substituent. This is typically achieved by treatment with reagents such as phosphorus oxychloride (POCl₃), transforming the lactam into a reactive 4-chloro-thieno[2,3-b]pyridine intermediate. nih.gov This chloro-derivative is an excellent precursor for subsequent nucleophilic substitution reactions, allowing the introduction of a wide array of nitrogen, oxygen, or sulfur nucleophiles at the C4-position.

Another potential transformation is thionation, the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). This is commonly accomplished using Lawesson's reagent. While direct thionation of the title compound is not explicitly documented in the provided sources, studies on vicinal 3-aminothieno[2,3-b]pyridine carboxamides have shown that Lawesson's reagent effectively reacts with amide functionalities within this molecular family, suggesting its potential applicability to the pyridinone carbonyl. osi.lv

Advanced Spectroscopic and Diffraction Based Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstone of structural analysis.

Proton (¹H) NMR Spectroscopy: This technique provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For 2-methylthieno[2,3-b]pyridin-4(7H)-one, one would expect to observe distinct signals for the methyl protons, the protons on the thiophene (B33073) and pyridine (B92270) rings, and the proton on the nitrogen atom (NH). The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the heterocyclic core.

Carbon-13 (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal. For the target compound, signals corresponding to the methyl carbon, the carbonyl carbon (C=O), and the various sp²-hybridized carbons of the fused aromatic rings would be expected. The chemical shift of the carbonyl carbon, in particular, would appear in a characteristic downfield region.

Despite the foundational importance of these techniques, a detailed search of scientific literature and chemical databases did not yield specific, publicly available ¹H or ¹³C NMR spectral data for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data found in the searched literature.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data found in the searched literature.

Chemical Shift (δ, ppm) Assignment

Two-dimensional (2D) NMR experiments provide correlational information between nuclei, which is essential for assembling the molecular structure from the fragments identified in 1D NMR.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. A COSY spectrum of this compound would be used to establish the connectivity between protons on the pyridine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly-bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, simplifying the interpretation of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the molecular skeleton, connecting quaternary carbons (like the carbonyl carbon) to nearby protons, and linking the methyl group to its point of attachment on the thiophene ring.

A comprehensive search did not locate any published 2D NMR (COSY, HSQC, HMBC) data for this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition and, therefore, the unambiguous molecular formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C₈H₇NOS.

Specific high-resolution mass spectrometry data for this compound could not be found in the reviewed scientific literature.

Table 3: Predicted HRMS Data for this compound No experimental data found in the searched literature.

Ion Molecular Formula Calculated m/z Measured m/z
[M+H]⁺ C₈H₈NOS⁺ 166.0321 Data Not Available

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The GC separates components of a mixture, and the MS provides a mass spectrum for each component, aiding in its identification. While potentially applicable to this compound if it is sufficiently volatile, no studies employing GC-MS for the analysis of this specific compound were identified.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS. The liquid chromatograph separates the sample, which is then ionized and analyzed by the mass spectrometer. This is a common method for the analysis and purification of heterocyclic compounds in synthetic chemistry. However, no specific LC-MS studies or data for this compound were found in the public literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are fundamental in elucidating the structural features of this compound. Infrared (IR) spectroscopy is particularly effective for identifying its key functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its core structural components. The most prominent peaks are associated with the pyridinone ring. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) is expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibration of the amide typically appears as a broad band in the 3100-3400 cm⁻¹ range. Aromatic C-H stretching vibrations from the fused ring system are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below this value. Furthermore, C=C and C=N stretching vibrations within the heterocyclic rings contribute to a complex pattern of bands in the 1450-1600 cm⁻¹ fingerprint region. ekb.egscirp.org

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3100 - 3400Medium-Broad
C-H (Aromatic)Stretch> 3000Medium
C-H (Aliphatic)Stretch< 3000Medium
C=O (Amide I)Stretch1640 - 1680Strong
C=C / C=NStretch1450 - 1600Medium-Strong
C-NStretch1200 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by its extended π-conjugated system. The fusion of the thiophene and pyridinone rings creates a chromophore that absorbs UV radiation, leading to electronic transitions. Typically, two main types of transitions are expected for this class of compounds: high-energy π → π* transitions and lower-energy n → π* transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and appear at shorter wavelengths. The n → π* transition, which involves promoting a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital, is typically less intense and occurs at longer wavelengths. The specific absorption maxima (λ_max) depend on the solvent polarity.

Interactive Table: Principal Electronic Transitions for this compound

Electronic TransitionOrbitals InvolvedRelative EnergyExpected Intensity (ε)
π → ππ bonding to π antibondingHighHigh
n → πNon-bonding to π antibondingLowLow

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, analysis of closely related derivatives, such as 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester, offers significant insights. researchgate.net

Studies on these analogues reveal that the fused thieno[2,3-b]pyridine (B153569) ring system is essentially planar. researchgate.netnih.gov This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the bicyclic structure. The bond lengths within the rings are consistent with their aromatic and amide character. For instance, the C=O bond of the pyridinone ring exhibits a typical double bond character, while the C-N bonds within the ring show partial double bond character due to amide resonance. The thiophene ring displays characteristic C-S and C-C bond lengths. researchgate.net In the crystal lattice, molecules are often linked through intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor, leading to the formation of supramolecular assemblies. nih.gov

Interactive Table: Representative Crystallographic Data from a Related Thieno[2,3-b]pyridine Derivative

ParameterDescriptionTypical Value/Observation
Molecular GeometryFused Ring SystemThe thieno[2,3-b]pyridine core is largely planar. researchgate.net
C=O Bond LengthCarbonyl groupApprox. 1.23 Å
C-N Bond LengthAmide groupApprox. 1.38 Å
C-S Bond LengthThiophene ringApprox. 1.72 Å
Intermolecular ForcesCrystal PackingC-H···O and N-H···O hydrogen bonds are common. researchgate.netnih.gov

Investigation of Tautomeric Equilibria in this compound Systems

The structure of this compound presents the possibility of tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. For this molecule, the primary equilibrium is between the lactam (amide) form and the lactim (enol) form.

The dominant tautomer is the 2-methylthieno[2,3-b]pyridin-4(7H)-one (lactam) form, as indicated by its IUPAC name. In this structure, the proton resides on the nitrogen atom of the pyridine ring, which exists as a cyclic amide. The alternative tautomer is 2-methyl-4-hydroxythieno[2,3-b]pyridine (lactim), where the proton has migrated from the nitrogen to the carbonyl oxygen, creating a hydroxyl group and rendering the pyridine ring fully aromatic.

In both the solid state and in most solvents, the lactam form is overwhelmingly favored due to the greater thermodynamic stability of the amide group compared to the iminol (lactim) group. The stability of the lactam form is enhanced by resonance, which delocalizes the lone pair of electrons from the nitrogen atom across the N-C=O system. Spectroscopic evidence, particularly the presence of a strong C=O stretching band in the IR spectrum, confirms the predominance of the lactam tautomer. While the lactim form is less stable, its transient existence can be relevant in certain chemical reactions. The study of tautomeric equilibria is crucial in related heterocyclic systems, as the specific form present can influence biological activity and chemical reactivity. nih.govrsc.orgacs.org

Illustration of Lactam-Lactim Tautomerism

Lactam Form: this compound

Lactim Form: 2-methylthieno[2,3-b]pyridin-4-ol

The equilibrium strongly favors the lactam form.

Computational and Theoretical Chemistry Studies on 2 Methylthieno 2,3 B Pyridin 4 7h One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic and geometric properties of molecules. For 2-methylthieno[2,3-b]pyridin-4(7H)-one, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and electronic properties. Such calculations have been successfully applied to various thieno[2,3-b]pyridine (B153569) derivatives to understand their structure and reactivity tandfonline.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. These orbitals are critical in determining a molecule's reactivity, as the HOMO is associated with the ability to donate electrons (nucleophilicity) and the LUMO with the ability to accept electrons (electrophilicity) youtube.com.

For this compound, FMO analysis would provide insights into its chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher reactivity tandfonline.com. DFT calculations on related styrylthieno[2,3-b]pyridine-2-carboxamide derivatives have been used to compute global descriptors from HOMO-LUMO orbitals to analyze molecular reactivity tandfonline.com.

Table 1: Representative Frontier Molecular Orbital Data for a Thieno[2,3-b]pyridine Derivative *

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.0

*This table is illustrative and based on typical values for related heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

DFT calculations can also be employed to determine the total energy, heat of formation, and Gibbs free energy of this compound. These energetic properties are fundamental to assessing the molecule's thermodynamic stability. By comparing the energies of different isomers or tautomers, the most stable form of the molecule can be identified. Furthermore, the planarity of thieno[2,3-b]pyridines is thought to contribute to strong intermolecular interactions and high crystal packing energy, which in turn affects properties like solubility mdpi.com. Computational studies can quantify these energetic aspects.

Conformational Analysis and Molecular Dynamics Simulations

While the thieno[2,3-b]pyridine core is largely planar, the methyl group and the proton on the nitrogen atom of this compound can exhibit some conformational flexibility. Conformational analysis would systematically explore the potential energy surface of the molecule to identify low-energy conformers.

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in solution. MD simulations on related thieno[2,3-b]pyridine derivatives have been used to assess their stability and interactions with biological targets, such as the SARS-CoV-2 3CL Mpro protein tandfonline.com. Such simulations would reveal how the molecule behaves over time, including conformational changes and interactions with solvent molecules.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Predicted vibrational frequencies from IR spectra calculations can be compared with experimental data to confirm the molecular structure. Theoretical UV-Vis spectra can provide information about electronic transitions, and predicted NMR chemical shifts are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra d-nb.inforesearchgate.net. While specific predicted data for the target molecule is not available, such computational approaches are standard for the characterization of novel compounds. The structures of various thieno[2,3-b]pyridine derivatives have been confirmed using spectral data in conjunction with elemental analysis nih.govmdpi.comnih.gov.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a powerful technique to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. Thieno[2,3-b]pyridine derivatives have been investigated as potential anticancer agents, and molecular modeling has been used to understand their interactions with targets like phosphoinositide-specific phospholipase C (PI-PLC) worktribe.com.

For this compound, molecular docking studies could be performed to identify potential biological targets and to understand the binding modes and affinities. These studies would involve docking the 3D structure of the molecule into the active site of a target protein and scoring the interactions. Such in silico approaches are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing nsc.rudntb.gov.uanih.govnih.gov.

Table 2: Illustrative Molecular Docking Results for a Thieno[2,3-b]pyridine Derivative with a Kinase Target *

Parameter Value
Binding Energy (kcal/mol) -8.5
Key Interacting Residues LYS78, GLU95, LEU150

*This table is a representative example of molecular docking data. The actual binding properties of this compound would depend on the specific biological target.

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping out the reaction pathways and identifying transition states. For the synthesis of this compound and its derivatives, DFT calculations could be used to investigate the energetics of different synthetic routes.

For instance, DFT calculations have been performed to understand the mechanism of the formation of dithiolo[3,4-b]pyridines, revealing that the rate-limiting step is a cyclization process researchgate.net. Similar studies on the reactions involving the thieno[2,3-b]pyridine scaffold would provide valuable insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions and improve yields.

Structure Activity Relationship Sar and Mechanistic Biological Research Non Clinical Context

Molecular Target Interaction Research

Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold have been shown to interact with a diverse range of molecular targets, including kinases, enzymes, receptors, and structural proteins. The nature of these interactions is fundamental to their biological effects.

Kinase Inhibition Mechanisms (e.g., Pim-1, IKK complex)

Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of several protein kinases, which are key regulators of cellular processes. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase.

Pim-1 Kinase: Pim-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it a target for cancer therapy. Certain 5-bromo-thieno[2,3-b]pyridines bearing amide or benzoyl groups at the 2-position have been prepared and evaluated as Pim-1 inhibitors. These compounds are designed to occupy the ATP-binding pocket of the kinase, interfering with its ability to phosphorylate downstream substrates. This inhibition disrupts Pim-1-mediated signaling pathways that promote cell cycle progression and suppress apoptosis.

IKK Complex: The IκB kinase (IKK) complex is central to the NF-κB signaling pathway, which is involved in inflammatory responses. Thieno[2,3-b]pyridine analogues have been discovered as potent inhibitors of IKKβ. dntb.gov.ua The mechanism involves blocking the kinase activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex, keeping NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.

Enzyme Active Site Interactions (e.g., phospholipase C, carbonic anhydrase)

The thieno[2,3-b]pyridine scaffold has served as a template for the development of inhibitors targeting various enzymes. These interactions are often characterized by specific hydrogen bonds and hydrophobic contacts within the enzyme's active site.

Phospholipase C (PLC): Thieno[2,3-b]pyridines were initially discovered through virtual screening as potential inhibitors of phosphoinositide phospholipase C (PI-PLC) isoforms. mdpi.comnih.gov Molecular modeling studies suggest that these compounds bind within the active site of PI-PLC. mdpi.com Key interactions for parent alcohol-containing derivatives include hydrogen bonds between the primary amine and amide carboxyl group of the compound and amino acid residues GLU341 and HIS311 of the enzyme. mdpi.com Additionally, a hydroxyl group on the inhibitor is predicted to interact with ARG549, further anchoring it within the active site. mdpi.com Inhibition of PLC disrupts critical signaling pathways involved in cell growth and proliferation. mdpi.comnih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site contains a zinc ion essential for catalysis. nih.gov While specific studies on 2-methylthieno[2,3-b]pyridin-4(7H)-one are not prominent, inhibitors of CA typically function by coordinating with the active site zinc ion. researchgate.net A sulfonamide group, a common feature in many CA inhibitors, binds to the Zn(II) ion in a tetrahedral geometry, displacing one of the coordinated water molecules or hydroxide (B78521) ions and rendering the enzyme inactive. researchgate.net The interaction is further stabilized by hydrogen bonds with active site residues like Thr199. researchgate.net

Receptor Antagonism Principles (e.g., LHRH receptors)

Non-peptide small molecules based on the thieno[2,3-b]pyridin-4-one structure have been developed as potent and orally active antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. nih.govnih.gov Antagonism is achieved by competitive binding to the receptor, preventing the endogenous ligand (LHRH) from binding and activating it. This blocks the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The design principle involves creating a molecule with high binding affinity for the human LHRH receptor that does not elicit a functional response upon binding. nih.gov This effectively suppresses plasma LH levels. nih.gov

Tubulin Polymerization Inhibition Mechanisms

Several derivatives of the thieno[2,3-b]pyridine class have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The mechanism of these agents involves binding to tubulin dimers, typically at the colchicine (B1669291) binding site. nih.govmdpi.com This interaction prevents the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound effects on the cell, leading to:

Disruption of the microtubule network: This affects cell shape, motility, and intracellular transport. nih.gov

Mitotic arrest: The failure to form a functional mitotic spindle prevents cells from progressing through mitosis, typically causing an arrest in the G2/M phase of the cell cycle. nih.govnih.gov

Induction of apoptosis: Prolonged mitotic arrest can trigger programmed cell death. nih.gov

This mechanism is distinct from that of tubulin-stabilizing agents like paclitaxel. By preventing microtubule formation, thienopyridine derivatives effectively halt cell division. nih.gov

Structure-Activity Relationship (SAR) Studies of Thienopyridinone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of thienopyridinone derivatives. These studies systematically modify the core structure and its substituents to understand their influence on biological activity.

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of thienopyridinone derivatives is highly sensitive to the electronic properties (e.g., electron-donating or electron-withdrawing nature) and steric properties (e.g., size, shape, and bulk) of their substituents. rasayanjournal.co.in

Electronic Effects: The distribution of electron density across the molecule can influence its binding affinity to a target. For instance, in the development of NMDA receptor antagonists based on a thienopyridinone nucleus, the introduction of electron-withdrawing halogen atoms (Cl or Br) on the thiophene (B33073) ring, close to the sulfur atom, resulted in compounds with significantly increased potency. researchgate.net

Steric Effects: The size and shape of substituents determine how well a molecule fits into the binding pocket of its target.

In the LHRH antagonist series, SAR studies revealed that a hydroxyalkylamido moiety on the 2-phenyl ring was sterically and electronically comparable to an alkylureido moiety in terms of activity. nih.gov

For anti-proliferative thieno[2,3-b]pyridines, 2,3-disubstitution (ortho, meta) on the N-phenyl carboxamide ring was found to produce excellent cell growth inhibition, suggesting an optimal steric fit in the target's binding site. mdpi.com

Conversely, modifying a critical alcohol group on some PI-PLC inhibitors with a larger carbonate group was predicted to reduce binding. The increased steric bulk was thought to cause the molecule to flip within the active site, eliminating key hydrogen bonding interactions and decreasing activity. mdpi.com

These studies demonstrate that a delicate balance of electronic and steric factors is required to achieve optimal biological activity.

Table 1: SAR of Thieno[2,3-b]pyridinone Derivatives as NMDA Receptor Antagonists Data extracted from research on 4-hydroxy-thieno[2,3-b]pyridin-6(7H)-one derivatives. researchgate.net

Compound Substituent (Thieno Ring) Substituent (Phenyl Ring) Potency (Ki, nM)
8h 2-Cl, 3-CH3 3'-H 5.8
8i 2-Br, 3-CH3 3'-H 6.5
18h 2-Cl, 3-CH3 3'-OPh 1.1
18i 2-Br, 3-CH3 3'-OPh 1.4

Table 2: Activity of 5-bromo-thieno[2,3-b]pyridine Derivatives as Pim-1 Kinase Inhibitors Data from a study on synthesized Pim-1 inhibitors.

Compound ID Description Pim-1 Inhibitory Activity (IC50, µM)
3c 2-Amide derivative 35.7
5b 2-Benzoyl derivative 12.71
3d 2-Amide derivative >100
3g 2-Amide derivative >100
6d 2-Benzoyl derivative >100

Positional Sensitivity of Functional Groups and Core Modifications

The biological activity of thieno[2,3-b]pyridine derivatives is highly sensitive to the position and nature of functional groups, as well as modifications to the core structure. Structure-activity relationship (SAR) studies have revealed that specific substitutions at key positions can dramatically alter the potency and selectivity of these compounds.

For instance, in a series of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, modifications at the 3-amino and 2-aryl carboxamide positions led to a complete loss of antiproliferative activity. researchgate.net This suggests these functionalities are critical for the compound's interaction with its biological target. Conversely, modifications at the C-5 position were well-tolerated and even led to the development of compounds with enhanced activity. researchgate.net

Further studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 (FOXM1) inhibitors highlighted the importance of substituents on the phenyl ring. The introduction of electron-withdrawing groups, such as a cyano (-CN) group, at the 2-position of the phenyl ring, in conjunction with a halogen at the 4-position, was found to be crucial for decreasing FOXM1 expression. nih.gov In contrast, compounds lacking these specific substitutions were inactive. nih.gov

In the context of hepatic gluconeogenesis inhibitors, SAR studies of thieno[2,3-b]pyridine analogues demonstrated that replacing a trifluoromethyl (CF3) group in the core structure could significantly improve potency. nih.gov This led to the discovery of derivatives with more potent inhibition of hepatic glucose production. nih.gov

The core thieno[2,3-b]pyridine scaffold itself is a key determinant of activity. Bioisosteric replacement of a benzene (B151609) ring with a thiophene ring in a quinolinone template, leading to a thienopyridinone structure, demonstrated that the relative orientation of the sulfur and nitrogen atoms influences potency. researchgate.net Specifically, the isomer with the shortest distance between the sulfur and nitrogen atoms exhibited the highest potency as an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.net

The following table summarizes the impact of positional modifications on the activity of thieno[2,3-b]pyridine derivatives based on various studies.

Core Structure/Series Position of Modification Modification Impact on Biological Activity
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines3-Amino and 2-Aryl CarboxamideGeneral ModificationsComplete elimination of antiproliferative activity researchgate.net
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridinesC-5 PositionGeneral ModificationsAllowed for the preparation of more active compounds researchgate.net
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesPhenyl Ring (Position 2)Introduction of -CN groupDecreased FOXM1 expression nih.gov
Thieno[2,3-b]pyridine AnaloguesThienopyridine CoreReplacement of CF3 groupImproved potency as hepatic gluconeogenesis inhibitors nih.gov
Thienopyridinone IsomersCore ScaffoldIsomeric arrangement of S and N atomsThe isomer with the shortest S-N distance was the most potent NMDA receptor antagonist researchgate.net

Scaffold modifications and their influence on binding affinity

Modifications to the fundamental scaffold of thieno[2,3-b]pyridin-4(7H)-one and its derivatives have a profound impact on their binding affinity to various biological targets. The thieno[3,2-b]pyridine (B153574) scaffold, for example, has been identified as an attractive core for developing highly selective kinase inhibitors. researchgate.net The weak interaction of this core with the kinase hinge region allows for diverse binding modes, which contributes to high kinome-wide selectivity. researchgate.net This suggests that the core scaffold itself provides a template for inhibitors that are not strictly ATP-mimetic but rather anchor to the kinase back pocket. researchgate.net

In the development of inhibitors for atypical protein kinase C (aPKC), a series of 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were synthesized. nih.gov While the pyrimidine (B1678525) series showed a range of potencies against aPKCζ, a pyridine (B92270) congener was found to be inactive, highlighting the critical role of the pyrimidine ring within the scaffold for binding to this particular kinase. nih.gov

The influence of the core structure extends to its interaction with non-kinase targets as well. For instance, in the design of N-methyl-D-aspartate (NMDA) receptor antagonists, the thienopyridinone nucleus was explored as a bioisostere of a quinolinone scaffold. researchgate.net The arrangement of the fused rings and the position of the heteroatoms were critical for binding affinity. The 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one isomer demonstrated the highest potency, which was comparable to the original quinolinone template. researchgate.net This indicates that the thieno[2,3-b]pyridine scaffold can effectively mimic the binding interactions of other heterocyclic systems.

The following table provides a summary of how different scaffold modifications affect the binding affinity of thieno[2,3-b]pyridine derivatives.

Original Scaffold Modified Scaffold/Derivative Target Influence on Binding Affinity
General Kinase Inhibitor ScaffoldThieno[3,2-b]pyridineProtein Kinases (e.g., Haspin, CDKLs)The scaffold's weak interaction with the hinge region allows for diverse binding modes and high selectivity researchgate.net
Thieno[2,3-d]pyrimidine (B153573)Pyridine CongenerAtypical Protein Kinase C ζ (aPKCζ)Replacement of the pyrimidine with a pyridine ring resulted in inactivity nih.gov
Quinolone4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-oneN-methyl-D-aspartate (NMDA) ReceptorThe thienopyridinone scaffold maintained comparable potency to the original quinolinone researchgate.net
General Heterocycle4,5,6,7-Tetrahydrothieno[3,2-b]pyridineFungal TargetsIdentified as a novel and effective lead scaffold for fungicides mdpi.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in elucidating the binding modes and identifying key interactions between this compound derivatives and their protein targets. These computational techniques provide valuable insights into the structure-activity relationships observed experimentally.

In the context of Forkhead Box M1 (FOXM1) inhibitors, molecular docking was employed to understand the binding interactions of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives within the FOXM1 DNA-binding site. nih.gov The results suggested a crucial role for residues Val296 and Leu289 in the binding of these compounds. nih.gov Docking poses of active compounds, such as those bearing a cyano group, revealed specific interactions that were absent in inactive analogues. nih.gov

For a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives designed as inhibitors of nicotinate (B505614) mononucleotide adenylyltransferase from Bacillus anthracis, molecular modeling was used to study the relative potency of the synthesized structures. researchgate.net The docking studies helped to rationalize the observed inhibitory activities and guide further optimization. researchgate.net

Similarly, in the development of atypical protein kinase C (aPKC) inhibitors, the ligand-protein interactions of a potent thieno[2,3-d]pyrimidine derivative were analyzed. nih.gov The tricycle of the compound was found to be situated in a hydrophobic pocket surrounded by several key residues, including Ile258, Gly259, Gly261, Tyr263, Val266, Tyr332, and Val333. nih.gov Furthermore, the compound formed several hydrogen bonds, with the distal nitrogen of a piperazine (B1678402) ring interacting with Asp337 and Asp380 (via a water molecule), and the pyridine nitrogen hydrogen bonding with Val333. nih.gov

The general principles of protein-ligand interactions, such as hydrophobic interactions, hydrogen bonds, and water bridges, are the primary driving forces in the binding of these ligands. aalto.fi Molecular dynamics (MD) simulations, often used in conjunction with docking, can further refine the understanding of these interactions by exploring the dynamic nature of the protein-ligand complex. aalto.fi

The following table summarizes key ligand-protein interactions for thieno[2,3-b]pyridine derivatives as identified through molecular docking studies.

Thienopyridine Derivative Series Protein Target Key Interacting Residues Types of Interactions
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesForkhead Box M1 (FOXM1)Val296, Leu289 nih.govNot specified
3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridinesNicotinate Mononucleotide Adenylyltransferase (B. anthracis)Not specifiedNot specified
Thieno[2,3-d]pyrimidinesAtypical Protein Kinase C ζ (aPKCζ)Ile258, Gly259, Gly261, Tyr263, Val266, Tyr332, Val333, Asp337, Asp380 nih.govHydrophobic interactions, Hydrogen bonds (direct and water-mediated) nih.gov

In Vitro Cellular Mechanistic Investigations

Investigating Cellular Growth Inhibition Mechanisms (e.g., apoptosis induction)

Thieno[2,3-b]pyridine derivatives have been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis. In studies on prostate cancer cells, these compounds were found to promote G2/M cell cycle arrest and apoptosis. researchgate.netnih.gov Treatment of the PC3 prostate cancer cell line with thieno[2,3-b]pyridines led to a more than two-fold increase in caspase 3/7 activity, a key indicator of apoptosis. nih.gov The apoptotic cell death was further confirmed by experiments using the pan-caspase inhibitor Z-VAD-FMK, which significantly reduced the percentage of cells undergoing apoptosis when pre-treated. nih.gov

Similarly, a newly synthesized thieno[2,3-b]pyridine compound was found to be cytotoxic to breast cancer cell lines (MDA-MB-231 and MCF-7), with the majority of cells dying via treatment-induced apoptosis. nih.gov In ovarian cancer cell lines (SK-OV-3 and OVCAR-3), treatment with a thieno[2,3-b]pyridine derivative resulted in a statistically significant increase in both early and late apoptosis, suggesting a pivotal role in initiating programmed cell death through the apoptotic pathway. mdpi.com

The following table summarizes the apoptotic effects of thieno[2,3-b]pyridine derivatives in different cancer cell lines.

Thienopyridine Derivative Cancer Cell Line Observed Effects
Panel of thieno[2,3-b]pyridinesPC3 (Prostate Cancer)G2/M arrest, increased caspase 3/7 activity, apoptosis researchgate.netnih.gov
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideSK-OV-3 and OVCAR-3 (Ovarian Cancer)Increased early and late apoptosis mdpi.com
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMDA-MB-231 and MCF-7 (Breast Cancer)Treatment-induced apoptosis nih.gov

Modulation of Cellular Metabolic Pathways

Recent research has indicated that thieno[2,3-b]pyridin-4(7H)-one and its derivatives can modulate cellular metabolic pathways in cancer cells. In a study involving breast cancer cell lines, a newly synthesized thieno[2,3-b]pyridine compound was found to have a major impact on glycolysis/gluconeogenesis, pyruvate (B1213749) metabolism, and inositol (B14025) metabolism. nih.gov This suggests that the anticancer effects of these compounds may be, in part, due to their ability to interfere with the metabolic reprogramming that is characteristic of cancer cells.

Metabolomic profiling of ovarian cancer cell lines treated with a thieno[2,3-b]pyridine derivative also revealed significant changes in their metabolic activity. mdpi.com The treated cancer cells exhibited lower metabolic activity compared to control cells. mdpi.com Notably, a reduction in inositol was observed, which is significant as the compound is known to act on phospholipase C (PLC), an enzyme involved in inositol metabolism. mdpi.com

These findings are consistent with studies on thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. One such derivative was found to reduce the mRNA transcription levels of key gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This demonstrates a direct influence on metabolic gene expression.

The following table highlights the observed effects of thieno[2,3-b]pyridine derivatives on cellular metabolic pathways.

Thienopyridine Derivative Cell Line/Model Affected Metabolic Pathway(s) Key Findings
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMDA-MB-231 and MCF-7 (Breast Cancer)Glycolysis/gluconeogenesis, Pyruvate metabolism, Inositol metabolismMajor impact on these pathways identified through metabolic profiling nih.gov
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideSK-OV-3 and OVCAR-3 (Ovarian Cancer)General metabolic activity, Inositol metabolismLower metabolic activity in treated cells; reduction in inositol levels mdpi.com
Thieno[2,3-b]pyridine analogue (8e)Hepatic cellsGluconeogenesisReduced mRNA expression of G6Pase and PEPCK nih.gov

Gene Expression Pattern Analysis in Response to Thienopyridinone Exposure

The exposure of cells to thieno[2,3-b]pyridin-4(7H)-one derivatives can lead to significant alterations in gene expression patterns, providing insights into their mechanisms of action. As mentioned previously, a thieno[2,3-b]pyridine analogue designed as a hepatic gluconeogenesis inhibitor was found to effectively reduce the mRNA transcription levels of the gluconeogenic genes glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate carboxykinase (PEPCK). nih.gov This direct modulation of gene expression at the transcriptional level underlies its metabolic effects.

In the context of cancer, N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been specifically designed to target the transcription factor Forkhead Box M1 (FOXM1). nih.gov Active compounds in this series were shown to decrease the expression of FOXM1 in a triple-negative breast cancer cell line. nih.gov Since FOXM1 regulates a wide range of genes involved in cell cycle progression, DNA repair, and apoptosis, its downregulation by these thienopyridinone derivatives likely initiates a cascade of changes in the expression of its target genes, contributing to the observed anti-proliferative effects.

While direct, large-scale gene expression profiling studies (e.g., RNA-sequencing or microarray analysis) for this compound itself are not detailed in the provided context, the existing evidence strongly suggests that compounds of this class can exert their biological effects by modulating the expression of specific genes and transcription factors.

The following table summarizes the known effects of thieno[2,3-b]pyridine derivatives on gene expression.

Thienopyridine Derivative Series Cell Line/Model Target Gene/Transcription Factor Effect on Expression
Thieno[2,3-b]pyridine analogue (8e)Hepatic cellsG6Pase, PEPCKDecreased mRNA transcription levels nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesMDA-MB-231 (Breast Cancer)Forkhead Box M1 (FOXM1)Decreased relative expression nih.gov

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in Thienopyridinone Chemistry

A primary challenge in the field is the development of regioselective and efficient synthetic routes to produce specific isomers of substituted thienopyridinones. The inherent reactivity of the thiophene (B33073) and pyridine (B92270) rings can lead to a mixture of products, complicating purification and characterization. Overcoming this challenge presents a significant opportunity to systematically explore the structure-activity relationships of this class of compounds. Furthermore, the poor solubility of some thienopyridine derivatives can hinder their biological evaluation and therapeutic development. mdpi.com Addressing this through medicinal chemistry strategies, such as the introduction of solubilizing groups, is a key area of focus.

Emerging Methodologies for Future Academic Exploration

Advances in synthetic organic chemistry offer new avenues for the construction of the thienopyridinone core. Microwave-assisted organic synthesis, for example, has the potential to accelerate reaction times and improve yields for the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. nih.gov The use of novel catalytic systems, including metal-free denitrogenative transformation reactions, is also an emerging area that could provide more efficient and environmentally friendly synthetic pathways. nih.gov These modern techniques could be instrumental in accessing previously hard-to-synthesize derivatives of 2-methylthieno[2,3-b]pyridin-4(7H)-one.

Interdisciplinary Research Avenues for this compound

The potential of this compound extends beyond medicinal chemistry. Its heterocyclic structure suggests possible applications in materials science, for instance, as a building block for organic semiconductors or as a ligand in coordination chemistry. Collaborative research between synthetic chemists, pharmacologists, and materials scientists could uncover novel applications for this compound. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, can play a crucial role in predicting the biological targets and potential therapeutic uses of this compound, thereby guiding future experimental work. researchgate.net

Outlook for Advanced Applications and Fundamental Understanding of the Compound

The future of research on this compound is contingent on the development of robust synthetic methods that will enable a thorough investigation of its properties. A deeper understanding of its chemical reactivity, photophysical properties, and biological activity is essential. As more data becomes available, it may be possible to design and synthesize advanced derivatives with tailored properties for specific applications, ranging from targeted cancer therapies to novel electronic materials. The foundational knowledge gained from studying this specific compound will also contribute to the broader understanding of the structure-property relationships within the thienopyridinone class of heterocycles.

Q & A

Q. What are the common synthetic routes for 2-methylthieno[2,3-b]pyridin-4(7H)-one and its derivatives?

The synthesis typically involves multi-step reactions, such as cyclization of thiophene or pyridine precursors followed by functionalization. For example, enaminone intermediates can be generated by refluxing thiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) in m-xylene, yielding intermediates like 2-(3-(dimethylamino)acryloyl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one (63% yield). Subsequent substitutions with amines or heterocycles (e.g., pyrazoles) under catalytic conditions (e.g., ZnCl₂ or TEA) yield final products .

Q. How are thieno[2,3-b]pyridinone derivatives characterized structurally?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1637 cm⁻¹, NH stretches at ~3477 cm⁻¹) .
  • ¹H-NMR : Resolves substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M⁺] peaks at m/z 322 for pyrazole-substituted derivatives) .

Q. What initial biological screening methods are used for these compounds?

Derivatives are screened for antimicrobial activity via disk diffusion assays or minimum inhibitory concentration (MIC) tests against bacterial/fungal strains. Anticancer potential is assessed using cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values calculated to determine potency .

Advanced Research Questions

Q. How can reaction yields be optimized for thieno[2,3-b]pyridinone synthesis?

Yield optimization involves:

  • Catalyst selection : ZnCl₂ or Pd/C improves coupling reactions (e.g., aryl substitutions) .
  • Solvent tuning : Polar aprotic solvents (DMF, dioxane) enhance reactivity for cyclization steps .
  • Purification strategies : Silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) resolves closely related byproducts .

Q. What structural modifications enhance biological activity in this scaffold?

  • Substituent addition : Pyridinyl or trifluoromethylbenzyl groups improve antimicrobial potency by increasing lipophilicity and target binding .
  • Core ring expansion : Fusing additional heterocycles (e.g., triazolo-pyrimidines) enhances anticancer activity by modulating kinase inhibition .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Contradictions (e.g., shifting NMR peaks) are resolved by:

  • Standardizing conditions : Using deuterated solvents (DMSO-d₆) and controlled temperatures .
  • Cross-validation : Comparing IR, NMR, and X-ray crystallography data for consistency .

Q. What challenges arise in purifying thieno[2,3-b]pyridinone derivatives?

Key issues include:

  • Low solubility : Hydrophobic derivatives require mixed solvents (e.g., DCM/methanol) for crystallization .
  • Byproduct formation : Silica gel chromatography or recrystallization from ethanol removes unreacted intermediates .

Methodological and Analytical Focus

Q. How are computational tools applied to study these compounds?

PubChem and IUPAC databases provide computed physicochemical properties (e.g., logP, topological polar surface area) to predict bioavailability. Molecular docking studies model interactions with targets like aldose reductase or kinase domains .

Q. What strategies validate synthetic intermediates in multi-step routes?

  • In-situ monitoring : TLC or HPLC tracks reaction progress .
  • Intermediate isolation : Crystallizing enaminones or pyrazole adducts confirms structural integrity before subsequent steps .

Q. How do researchers design SAR studies for this scaffold?

Structure-activity relationships (SAR) are mapped by:

  • Systematic substitution : Varying substituents at positions 2, 3, and 7 to assess impact on bioactivity .
  • Pharmacophore modeling : Identifying essential moieties (e.g., hydrogen-bond acceptors in the pyridinone ring) for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.